Cyclopropyl-Induced Lipophilicity Increase
The introduction of a cyclopropyl ring in place of a methyl group significantly alters the compound's lipophilicity. While computed LogP values vary between sources, the cyclopropyl analog shows a higher LogP (0.9363) compared to the methyl-substituted analog 2-(oxiran-2-yl)propan-2-ol (LogP = 0.1561) . This indicates a quantifiable increase in hydrophobicity, which can influence membrane permeability and binding affinity in biological contexts.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.9363 |
| Comparator Or Baseline | 2-(oxiran-2-yl)propan-2-ol (CAS 19482-44-1): 0.1561 |
| Quantified Difference | ΔLogP = +0.7802 |
| Conditions | Computed value, likely based on XLogP3 or similar algorithm. |
Why This Matters
Higher LogP suggests better passive membrane permeability, making this compound a more valuable scaffold for designing molecules intended for intracellular targets.
